molecular formula C6H14Cl2N2 B6191204 rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans CAS No. 2763585-01-7

rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans

Cat. No.: B6191204
CAS No.: 2763585-01-7
M. Wt: 185.1
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Description

rac-(1R,6R)-2,5-diazabicyclo[420]octane dihydrochloride, trans is a bicyclic compound that features two nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or arylated compounds.

Scientific Research Applications

rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
  • rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride
  • rac-(1R,6R)-7-azabicyclo[4.2.0]octane

Uniqueness

rac-(1R,6R)-2,5-diazabicyclo[420]octane dihydrochloride, trans is unique due to its specific bicyclic structure and the presence of two nitrogen atoms This structural feature imparts distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

2763585-01-7

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.1

Purity

95

Origin of Product

United States

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